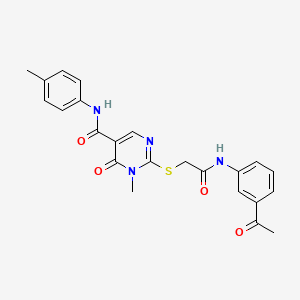

2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide

Description

This compound is a dihydropyrimidine-5-carboxamide derivative featuring a thioether-linked 3-acetylphenyl group and an N-(p-tolyl) substituent. Its core structure includes a 1,6-dihydropyrimidine ring, a carboxamide moiety, and a sulfur-containing side chain.

Propriétés

IUPAC Name |

2-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-1-methyl-N-(4-methylphenyl)-6-oxopyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4S/c1-14-7-9-17(10-8-14)26-21(30)19-12-24-23(27(3)22(19)31)32-13-20(29)25-18-6-4-5-16(11-18)15(2)28/h4-12H,13H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDIYESNADFBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NC3=CC=CC(=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the Thioether Group: The thioether group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a halogenated intermediate.

Amidation Reaction: The amide group is formed through an amidation reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thioether or amide groups, leading to the formation of new derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Thiols, amines

Hydrolysis Conditions: Acidic (HCl), basic (NaOH)

Major Products

Sulfoxides and Sulfones: From oxidation reactions

Alcohols: From reduction reactions

Substituted Derivatives: From nucleophilic substitution reactions

Decomposed Fragments: From hydrolysis reactions

Applications De Recherche Scientifique

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound has been noted for its ability to inhibit tumor cell proliferation through mechanisms that include the induction of apoptosis and cell cycle arrest. Research shows that it targets specific signaling pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .

-

Anti-inflammatory Effects

- The compound has shown promise as an anti-inflammatory agent. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Experimental models have demonstrated a reduction in inflammatory markers when treated with this compound, indicating its potential use in managing inflammatory diseases .

-

Neuroprotective Properties

- Preliminary research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It is believed to act by inhibiting cholinesterase and monoamine oxidase activities, which are critical in the pathophysiology of neurodegeneration .

Synthesis Methodologies

The synthesis of 2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step reactions including:

-

Formation of the Dihydropyrimidine Core

- The initial step involves the condensation of appropriate aldehydes and urea derivatives to form the dihydropyrimidine backbone.

-

Substitution Reactions

- Subsequent reactions involve the introduction of thioether groups and acetamide functionalities through nucleophilic substitution methods.

-

Purification Techniques

- The final product is purified using recrystallization or chromatographic techniques to ensure high purity suitable for biological testing.

Case Studies

- Study on Anticancer Activity

- Inflammation Model Testing

- Neuroprotection Assessment

Mécanisme D'action

The mechanism of action of 2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine Carboxamide Libraries

A 2012 study synthesized 24 pyrimidine-5-carboxamides (e.g., 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides ) via parallel amidation of carboxylic acid intermediates with aliphatic amines . Key differences include:

- Core substitution : The target compound has a 1-methyl-6-oxo-dihydropyrimidine core, whereas analogues in feature a 5-oxo-pyrrolidine-fused pyrimidine.

- Amide substituents: The target compound uses an aromatic amine (3-acetylphenyl), while the library compounds employ aliphatic amines (e.g., cyclohexyl, benzyl).

- Synthetic yields/purity : The library compounds achieved 80–100% purity, suggesting efficient methodologies that could be applicable to the target compound’s synthesis .

Thienopyrimidine Derivatives

Compound 618427-84-2 () shares a thioether-acetamide side chain but features a thieno[2,3-d]pyrimidin-4-one core with ethyl, dimethyl, and isopropylphenyl substituents . Comparative insights:

- Electronic effects: The thienopyrimidine core may exhibit distinct electron distribution versus the dihydropyrimidine ring, altering binding interactions.

Aromatic Substitution Variations

A closely related compound () replaces the p-tolyl group with a phenyl ring. The methyl group in p-tolyl could enhance metabolic stability by steric hindrance of oxidative metabolism, a common issue with unsubstituted phenyl groups .

Complex Amide Derivatives in Pharmacopeial Standards

Compounds in (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) exhibit intricate stereochemistry and phenoxyacetamido substituents . Unlike the target compound, these molecules are designed for high specificity in enzyme inhibition (e.g., proteases), highlighting how structural complexity can tailor target engagement.

Key Research Findings

Activité Biologique

The compound 2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide , identified by CAS number 894041-62-4 , is a complex organic molecule with potential applications in medicinal chemistry. Its structure includes a pyrimidine ring, an amide group, and various functional groups that contribute to its biological activity.

The molecular formula of this compound is C22H22N4O4S , with a molecular weight of 454.48 g/mol . The compound's structure is characterized by the presence of a thioether group, which plays a crucial role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O4S |

| Molecular Weight | 454.48 g/mol |

| CAS Number | 894041-62-4 |

| Purity | ≥ 95% |

The biological activity of the compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of functional groups allows for the formation of hydrogen bonds and hydrophobic interactions, which can lead to the inhibition or modulation of target proteins' activities.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

- Antitumor Activity : The compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro assays have shown that it can induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins such as p53 and caspase 3 .

- Enzyme Inhibition : It has been reported that this compound can act as an inhibitor for specific enzymes involved in cancer progression, such as topoisomerase II and MAPK pathways, which are critical for DNA replication and cell signaling .

- Anticonvulsant Properties : Some derivatives related to this compound have shown anticonvulsant activity, indicating potential neuroprotective effects that could be explored further .

Case Studies

Several research studies have investigated the biological effects of this compound and its derivatives:

- A study demonstrated that derivatives of this compound significantly inhibited the growth of liver and breast cancer cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

- Another investigation focused on the structure-activity relationship (SAR) of thiazole-bearing compounds indicated that modifications in the phenyl ring could enhance cytotoxic activity against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Thioether formation between a pyrimidinone derivative and a thiol-containing intermediate under basic conditions (e.g., triethylamine in dimethylformamide at 60–80°C) .

- Step 2 : Amidation of the carboxylic acid group with p-toluidine using coupling agents like EDCI/HOBt .

- Critical Parameters : Maintain anhydrous conditions to prevent hydrolysis of the oxo groups. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Table 1 : Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DMF, Et₃N, 70°C | 65–75 | ≥95% |

| 2 | EDCI/HOBt, RT | 50–60 | ≥90% |

Q. Which analytical techniques are essential for confirming the structure and purity of the compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks for the acetylphenyl (δ 2.5–2.6 ppm, singlet) and dihydropyrimidine (δ 5.8–6.2 ppm, multiplet) moieties .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- Purity Assessment :

- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Purity thresholds ≥95% are standard for in vitro studies .

Q. How should researchers design initial bioactivity screening assays for this compound?

- Target Selection : Prioritize enzymes/receptors structurally similar to those inhibited by thieno[2,3-d]pyrimidines (e.g., kinases, proteases) .

- Assay Types :

- In vitro enzyme inhibition : Use fluorometric or colorimetric assays (IC₅₀ determination) .

- Antimicrobial screening : Follow CLSI guidelines for bacterial strains (e.g., Proteus vulgaris, MIC ≤50 µg/mL indicates potential) .

Advanced Research Questions

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?

- Root Causes : Poor solubility or metabolic instability (e.g., hydrolysis of the thioether bond).

- Strategies :

- Solubility Enhancement : Co-solvents (e.g., PEG-400) or nanoformulation .

- Metabolic Profiling : Use LC-MS/MS to identify degradation products in liver microsomes .

- Case Study : A structurally analogous compound showed 10-fold lower in vivo activity due to rapid glucuronidation; modifying the p-tolyl group improved stability .

Q. What computational methods predict the compound’s interactions with biological targets?

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 3ERT for kinases). Focus on hydrogen bonding with the carboxamide and steric fit of the acetylphenyl group .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects on reactivity (e.g., charge distribution at the thioether sulfur) .

Q. What strategies improve pharmacokinetic properties without compromising activity?

- Structural Modifications :

- Lipophilicity Reduction : Replace the p-tolyl group with a polar substituent (e.g., pyridyl) to enhance aqueous solubility .

- Metabolic Shielding : Introduce fluorine atoms at the acetylphenyl ring to block oxidative metabolism .

- Table 2 : PK Optimization Results (Rodent Studies)

| Modification | t₁/₂ (h) | Cₘₐₓ (µg/mL) | Bioavailability (%) |

|---|---|---|---|

| Parent Compound | 1.2 | 5.8 | 12 |

| Fluorinated Analog | 3.5 | 9.2 | 35 |

Data Contradiction Analysis

Q. How should conflicting data on antimicrobial activity across studies be addressed?

- Variables to Reconcile :

- Strain-specific resistance (e.g., Pseudomonas aeruginosa vs. E. coli) .

- Assay conditions (e.g., broth microdilution vs. agar diffusion).

- Resolution :

- Validate using standardized protocols (CLSI M07-A10) across multiple labs.

- Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.